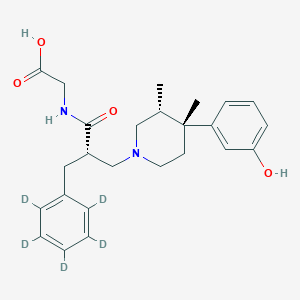

Alvimopan-d5

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1/i3D,4D,5D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUIXSCZBYVBB-GAGGCGQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)NCC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649379 | |

| Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217616-62-0 | |

| Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Alvimopan-d5

This guide provides a comprehensive overview of the chemical synthesis of Alvimopan, a peripherally acting μ-opioid receptor antagonist, and a detailed methodology for the preparation of its deuterated analogue, Alvimopan-d5. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: Alvimopan and the Significance of Isotopic Labeling

Alvimopan (marketed as Entereg®) is a crucial therapeutic agent for the management of postoperative ileus, a condition characterized by the impairment of gastrointestinal motility following surgery.[1][2][3][4] Its mechanism of action involves the selective antagonism of μ-opioid receptors in the gastrointestinal tract.[5][6][7] This peripheral restriction is a key feature, as it allows Alvimopan to counteract the constipating effects of opioid analgesics without compromising their central analgesic efficacy.[5][6] The drug was approved by the U.S. Food and Drug Administration (FDA) in 2008 to accelerate the recovery of bowel function after partial large or small bowel resection surgery.[8][9][10][11]

Isotopically labeled compounds, such as Alvimopan-d5, are indispensable tools in pharmaceutical research.[12] The replacement of hydrogen with its heavier isotope, deuterium, provides a molecule with nearly identical chemical properties but a different mass. This mass difference is readily detectable by mass spectrometry, making Alvimopan-d5 an ideal internal standard for quantitative bioanalytical assays.[13][14] Such assays are critical for pharmacokinetic and metabolic studies during drug development. The deuterium atoms in Alvimopan-d5 are located on the phenyl ring of the phenylalanine moiety.[15]

This guide will first detail a plausible and robust synthetic route to Alvimopan, based on established chemical principles and published literature. Subsequently, it will describe a method for the site-selective incorporation of deuterium to produce Alvimopan-d5.

Part 1: Synthesis of Alvimopan

The synthesis of Alvimopan is a multi-step process that can be conceptually divided into the preparation of two key fragments: the chiral piperidine core and the modified phenylalanine sidechain, followed by their coupling and final deprotection.

Key Intermediates and Retrosynthetic Analysis

A logical retrosynthetic analysis of Alvimopan reveals two primary building blocks:

-

Intermediate A: (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine

-

Intermediate B: A suitably protected derivative of (S)-2-benzyl-3-halopropanoic acid or a related activated species.

The overall synthetic strategy is depicted in the workflow diagram below.

Sources

- 1. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the first trans-(3R,4R)-dimethyl-4-(3- hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity | RTI [rti.org]

- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 4. Phase III trial of alvimopan, a novel, peripherally acting, mu opioid antagonist, for postoperative ileus after major abdominal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Synthesis and Characterization of all Possible Diastereoisomers of Alvimopan – Oriental Journal of Chemistry [orientjchem.org]

- 9. medkoo.com [medkoo.com]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Alvimopan-d5 solid form

An In-Depth Technical Guide to the Physical and Chemical Properties of Alvimopan-d5 Solid Form

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solid-State Characterization for Deuterated Active Pharmaceutical Ingredients (APIs)

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate gastrointestinal recovery following surgery.[1][][3][4][5][6][7] The deuterated analog, Alvimopan-d5, serves as a crucial internal standard for its quantification in biological matrices, a vital component in pharmacokinetic and metabolic studies.[8][9] The substitution of hydrogen with deuterium, a stable isotope, can subtly but significantly alter the physicochemical properties of a molecule due to the kinetic isotope effect.[10][11][12] These alterations can manifest in changes to the drug's metabolic stability, and potentially its solid-state properties.[10][11]

Understanding the solid-state characteristics of an active pharmaceutical ingredient (API) is paramount in drug development.[13][14][15][16] Properties such as crystallinity, polymorphism, particle size, and stability directly influence the bioavailability, manufacturability, and therapeutic efficacy of the final drug product.[13][14][15][16] This guide provides a comprehensive overview of the essential physical and chemical properties of Alvimopan-d5 in its solid form, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical experimental approaches for a thorough solid-state characterization.

Chemical Identity and Properties

A foundational aspect of any API characterization is the confirmation of its chemical identity and fundamental properties. For Alvimopan-d5, these are summarized below.

| Property | Value | Source |

| Chemical Name | N-[2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-(phenyl-d5)propyl]-glycine | Cayman Chemical |

| Molecular Formula | C₂₅H₂₇D₅N₂O₄ | [8] |

| Formula Weight | 429.6 g/mol | [8] |

| Appearance | A solid | [8] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [8] |

| Solubility | Soluble in DMSO and Methanol | [8] |

| Storage | -20°C | [8] |

| Stability | ≥ 4 years | [8] |

Note: The deuteration is on the phenylpropyl side chain.

The Impact of Deuteration on Physicochemical Properties

The replacement of hydrogen with deuterium can lead to subtle yet significant changes in a molecule's physical and chemical properties. This is primarily due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[11] While the most pronounced effect is on metabolic stability (the kinetic isotope effect), other properties can also be affected.[10][12] For instance, studies on other deuterated compounds have shown alterations in melting point, solubility, and hydrophilicity.[11] Therefore, a direct comparison of the solid-state properties of Alvimopan-d5 with its non-deuterated counterpart is essential for a complete understanding.

Solid-State Characterization: A Multi-faceted Approach

A comprehensive solid-state characterization of Alvimopan-d5 involves a suite of analytical techniques to probe its structural and thermal properties.[14][15][16][17] The following sections detail the key experimental workflows and the rationale behind their application.

Crystallinity and Polymorphism: The Foundation of Solid-State Behavior

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in pharmaceutical development.[14][18] Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability, which can impact the drug's bioavailability and shelf-life.[13][16]

XRPD is the primary technique for identifying the crystalline form of a pharmaceutical solid. Each crystalline phase produces a unique diffraction pattern, acting as a "fingerprint."

Step-by-Step Methodology:

-

Sample Preparation: A small amount of Alvimopan-d5 powder is gently packed into a sample holder.

-

Instrument Setup: The XRPD instrument is configured with an appropriate X-ray source (e.g., Cu Kα radiation) and detector.

-

Data Acquisition: The sample is irradiated with X-rays over a defined angular range (e.g., 2° to 40° 2θ), and the intensity of the diffracted X-rays is recorded.

-

Data Analysis: The resulting diffractogram is analyzed by identifying the positions (in °2θ) and relative intensities of the diffraction peaks. This pattern is then compared to known reference patterns or used to identify new polymorphic forms.

Thermal Properties: Unveiling Stability and Phase Transitions

Thermal analysis techniques are indispensable for characterizing the thermal behavior of a solid API, including its melting point, heat of fusion, and thermal stability.[15][17]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and to quantify crystallinity.

Step-by-Step Methodology:

-

Sample Preparation: A few milligrams of Alvimopan-d5 are accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

-

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow. A controlled heating rate (e.g., 10°C/min) is programmed.

-

Data Acquisition: The sample and an empty reference pan are heated, and the differential heat flow is recorded.

-

Data Analysis: The resulting thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization). The onset temperature of the melting peak is taken as the melting point, and the area under the peak corresponds to the heat of fusion.

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the presence of solvates or hydrates.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of Alvimopan-d5 is placed in a TGA pan.

-

Instrument Setup: The TGA instrument is tared, and a controlled heating program is initiated under a specific atmosphere (e.g., nitrogen).

-

Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.

-

Data Analysis: The TGA curve is analyzed for mass loss steps, which indicate decomposition or the loss of volatiles.

Sources

- 1. Alvimopan, a novel, peripherally acting mu opioid antagonist: results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial of major abdominal surgery and postoperative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alvimopan for the management of postoperative ileus after bowel resection: characterization of clinical benefit by pooled responder analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alvimopan for the Management of Postoperative Ileus After Bowel Resection: Characterization of Clinical Benefit by Pooled Responder Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alvimopan, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuterated drug - Wikipedia [en.wikipedia.org]

- 13. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rroij.com [rroij.com]

- 15. aurigaresearch.com [aurigaresearch.com]

- 16. improvedpharma.com [improvedpharma.com]

- 17. scribd.com [scribd.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

Alvimopan-d5 molecular weight and formula

An In-depth Technical Guide to Alvimopan-d5: Properties, Application, and Analytical Significance

Introduction

In the landscape of modern pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the demand for precision and accuracy is absolute. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry, providing a means to control for variability during sample processing and analysis.[1][2] Alvimopan-d5, the deuterated analog of Alvimopan, serves this critical function. Alvimopan is a peripherally acting µ-opioid receptor antagonist (PAMORA) used to accelerate the recovery of gastrointestinal function in patients after bowel resection surgery.[3][4] This guide provides a comprehensive technical overview of Alvimopan-d5, detailing its physicochemical properties and exploring its application as an internal standard in bioanalytical methodologies. It is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of this essential analytical tool.

Core Physicochemical Properties of Alvimopan-d5

Alvimopan-d5 is structurally identical to Alvimopan, with the exception of five hydrogen atoms on the phenyl ring of the phenylpropyl group, which have been replaced by deuterium atoms.[5] This isotopic substitution is key to its utility, rendering it distinguishable by mass spectrometry while ensuring its chemical and chromatographic behavior is nearly identical to the unlabeled parent compound.[2]

The key quantitative data for Alvimopan-d5 are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₅H₂₇D₅N₂O₄ | [5][6] |

| Molecular Weight | 429.56 g/mol | [6][7] |

| Formula Weight | 429.6 g/mol | [5] |

| CAS Number | 1217616-62-0 | [6] |

| Appearance | Solid | [5] |

| Purity | ≥98% | |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₅) | [5] |

| Synonyms | ADL 8-2698-d5, Entereg-d5, LY 246736-d5 | [5] |

The Parent Compound: Alvimopan's Mechanism of Action

To appreciate the role of Alvimopan-d5, one must first understand the pharmacology of Alvimopan. Opioid analgesics, while effective for pain management, frequently cause undesirable side effects, most notably a slowing of gastrointestinal motility known as postoperative ileus.[3][8] Alvimopan is designed to mitigate this effect.

It functions as a competitive antagonist of the μ-opioid receptor, with a high binding affinity (Ki of 0.2 ng/mL).[3][9] Its therapeutic value lies in its peripheral selectivity. Due to its polarity and its nature as a substrate for P-glycoprotein, Alvimopan has a very limited ability to cross the blood-brain barrier.[3] This allows it to block opioid binding at receptors in the gastrointestinal tract, restoring normal motility, without reversing the desired central analgesic effects of the opioid medication.[10][]

Caption: Alvimopan selectively blocks GI µ-opioid receptors without affecting central analgesia.

The Indispensable Role of Deuterated Internal Standards

In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is added to every sample, calibrator, and quality control sample at a known, constant concentration. The ideal IS behaves identically to the analyte of interest throughout the entire analytical process.[1] Deuterated standards like Alvimopan-d5 are considered the "gold standard" for this purpose.[2][12]

Causality Behind the Choice of a Deuterated Standard:

-

Correction for Sample Loss: Any loss of analyte during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of the deuterated IS.[13] The final calculation is based on the ratio of the analyte peak area to the IS peak area, which remains constant even if absolute recovery is less than 100%.

-

Mitigation of Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization process in the mass spectrometer source, leading to ion suppression or enhancement.[13] Because the deuterated IS has virtually identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same matrix effects.[12] This ensures the analyte/IS ratio remains unaffected, preserving analytical accuracy.[2]

-

Improved Precision and Reproducibility: By compensating for variations in sample preparation, injection volume, and instrument response, the deuterated IS significantly improves the precision and reproducibility of the assay.[1][12]

Experimental Protocol: Quantification of Alvimopan in Human Plasma

The following is a representative protocol for the determination of Alvimopan in human plasma using Alvimopan-d5 as an internal standard, based on common practices for small molecule quantification by LC-MS/MS.[14][15]

4.1. Materials and Reagents

-

Alvimopan reference standard

-

Alvimopan-d5 internal standard

-

Human plasma (K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

4.2. Sample Preparation (Protein Precipitation)

This workflow is chosen for its speed and simplicity, suitable for high-throughput analysis.[14]

-

Spiking: To a 100 µL aliquot of plasma sample, calibrator, or QC, add 10 µL of Alvimopan-d5 working solution (e.g., 100 ng/mL in methanol). Vortex briefly.

-

Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to ensure the analyte is in its protonated form for better ionization.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Injection: Inject 5 µL onto the LC-MS/MS system.

Caption: A typical protein precipitation workflow for plasma sample analysis.

4.3. LC-MS/MS Conditions

These conditions are representative and would require optimization for a specific instrument.

| Parameter | Condition |

| LC System | UPLC/UHPLC System |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization | Electrospray Ionization, Positive Mode (ESI+) |

| MRM Transitions | Alvimopan: 425.2 -> 158.1 (Quantifier), 425.2 -> 266.2 (Qualifier)Alvimopan-d5: 430.2 -> 163.1 (Quantifier) |

| Gas Temp. | 350°C |

| Gas Flow | 10 L/min |

Self-Validation and Trustworthiness: The protocol's integrity is maintained by analyzing multiple calibrators to create a calibration curve and quality control (QC) samples at low, medium, and high concentrations. The ratio of the analyte peak area to the IS peak area is plotted against the nominal concentration. The concentration of unknown samples is then interpolated from this curve. Acceptance criteria (e.g., ±15% deviation for QCs) ensure the validity of the analytical run.

Conclusion

Alvimopan-d5 is a critical analytical reagent whose value extends far beyond its molecular formula and weight. As a stable isotope-labeled internal standard, it provides the foundation for developing highly accurate, precise, and robust bioanalytical methods for the quantification of Alvimopan.[4] Its near-ideal properties allow it to compensate for analytical variability, particularly matrix effects, which is essential for meeting the stringent requirements of regulatory bodies in drug development.[2] The protocols and principles outlined in this guide underscore the pivotal role of Alvimopan-d5 in enabling reliable pharmacokinetic and clinical studies, ultimately supporting the safe and effective use of its parent compound.

References

-

Wikipedia. Alvimopan. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5488548, Alvimopan. [Link]

-

International Journal of Research and Development in Pharmacy and Life Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

Kraft, M. (2008). Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus. P & T : a peer-reviewed journal for formulary management, 33(10), 583–586. [Link]

-

Medscape. Entereg (alvimopan) dosing, indications, interactions, adverse effects, and more. [Link]

-

BioOrganics. Alvimopan-d5. [Link]

-

Pharmaffiliates. Alvimopan-d5. [Link]

-

SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

-

Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

-

ResearchGate. LC-MS strategies in monitoring the response to different therapy. [Link]

-

PubMed. Analysis of 44 pharmaceuticals consumed by elderly using liquid chromatography coupled to tandem mass spectrometry. [Link]

-

PubMed. The selective mu opioid receptor antagonist, alvimopan, improves delayed GI transit of postoperative ileus in rats. [Link]

-

National Institutes of Health. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Alvimopan - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. labsolu.ca [labsolu.ca]

- 8. The selective mu opioid receptor antagonist, alvimopan, improves delayed GI transit of postoperative ileus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. texilajournal.com [texilajournal.com]

- 13. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 14. agilent.com [agilent.com]

- 15. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Alvimopan: A Peripherally Acting Mu-Opioid Antagonist for Postoperative Ileus

<

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Postoperative ileus (POI), the transient cessation of coordinated bowel motility after surgery, remains a significant clinical challenge, contributing to patient discomfort, prolonged hospital stays, and increased healthcare costs.[1][2] A key contributor to the pathophysiology of POI is the use of opioid analgesics for pain management, which activate mu (µ)-opioid receptors in the gastrointestinal (GI) tract, thereby inhibiting motility.[3][4] This guide provides a comprehensive technical overview of the discovery and development of alvimopan (Entereg®), a peripherally acting µ-opioid receptor antagonist (PAMORA) designed to mitigate the GI side effects of opioids without compromising their central analgesic effects.[5][6] We will delve into the scientific rationale, preclinical discovery, pharmacological characterization, and clinical development program that led to its approval for the management of POI.

The Unmet Clinical Need: Postoperative Ileus and Opioid-Induced Bowel Dysfunction

Pathophysiology of Postoperative Ileus

Postoperative ileus is a multifactorial condition characterized by a temporary disruption of normal gastrointestinal motility following surgical procedures, particularly those involving abdominal manipulation.[2][7] The pathophysiology is complex and involves neurogenic, inflammatory, and pharmacological components.[2][8] Surgical stress triggers an inflammatory cascade within the muscularis externa of the gut wall, leading to the release of inflammatory mediators that inhibit smooth muscle contractility.[9] Concurrently, there is an increase in sympathetic nervous system activity and a decrease in parasympathetic tone, further contributing to reduced motility.[2]

The Role of Opioids in Exacerbating POI

Opioid analgesics, the cornerstone of postoperative pain management, significantly contribute to and prolong POI.[3][4] Opioids exert their effects by binding to µ-opioid receptors located on enteric neurons and smooth muscle cells of the GI tract.[4][10] Activation of these receptors leads to:

-

Inhibition of Acetylcholine Release: Reduced excitatory neurotransmission within the enteric nervous system.

-

Decreased Propulsive Peristalsis: Disruption of the coordinated muscle contractions necessary for moving intestinal contents.

-

Increased Tonic Contraction: Spasmodic, non-propulsive contractions that impede transit.

-

Decreased Intestinal Secretion: Leading to harder, drier stools.

This constellation of effects is often referred to as opioid-induced bowel dysfunction (OIBD).[4] The challenge for clinicians has been to manage postoperative pain effectively with opioids without inducing or worsening POI.

The Therapeutic Rationale: A Peripherally Selective Approach

The development of alvimopan was predicated on a key pharmacological insight: the analgesic effects of opioids are mediated by receptors in the central nervous system (CNS), while the undesirable GI side effects are primarily due to activation of peripheral receptors in the gut.[4] This dichotomy presented a clear therapeutic target: a µ-opioid receptor antagonist with limited ability to cross the blood-brain barrier (BBB).[5][11] Such a molecule could selectively block the peripheral effects of opioids in the GI tract, thereby restoring normal motility, without reversing the centrally-mediated analgesia.

The ideal candidate for a peripherally acting µ-opioid receptor antagonist would possess the following characteristics:

-

High affinity and selectivity for the µ-opioid receptor.

-

Limited CNS penetration to avoid interference with analgesia.

-

Oral bioavailability to allow for convenient administration in the postoperative setting.

-

A favorable safety and tolerability profile.

Preclinical Discovery and Pharmacological Characterization of Alvimopan

Alvimopan emerged from a dedicated drug discovery program aimed at identifying a potent and peripherally selective µ-opioid receptor antagonist.[]

Chemical Synthesis and Lead Optimization

Alvimopan is a synthetic compound, chemically described as 2-([(2S)-2-([(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl) -3-phenylpropanoyl]amino)acetic acid.[5] Its zwitterionic nature and relatively high molecular weight (424.541 g·mol−1) contribute to its limited ability to cross the blood-brain barrier.[] The synthesis of alvimopan is a multi-step process, with one described method involving a 12-step technique starting from 1,3-dimethyl-4-piperidone.[]

In Vitro Pharmacology: Establishing Receptor Affinity and Selectivity

The initial characterization of alvimopan involved a series of in vitro assays to determine its binding affinity and functional activity at opioid receptors.

3.2.1. Radioligand Binding Assays

Competitive radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. These assays measure the ability of an unlabeled compound (alvimopan) to displace a radiolabeled ligand from the receptor.

Experimental Protocol: Mu-Opioid Receptor (MOR) Antagonist In Vitro Binding Assay [13]

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor (hMOR) are used.

-

Radioligand: A radiolabeled MOR agonist, such as [³H]-DAMGO, is used at a concentration near its dissociation constant (Kd).

-

Assay Setup: In a 96-well plate, the hMOR cell membranes, [³H]-DAMGO, and varying concentrations of alvimopan are combined in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Controls:

-

Total Binding: Wells containing only cell membranes and radioligand.

-

Non-specific Binding: Wells containing cell membranes, radioligand, and a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM naloxone).

-

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 120 minutes).

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of alvimopan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand.

Alvimopan demonstrated a high binding affinity for the µ-opioid receptor, with a Ki of approximately 0.2 ng/mL.[5][14] It exhibited lower affinity for kappa and delta opioid receptors, indicating its selectivity for the µ-opioid receptor.[]

3.2.2. Functional Assays

Functional assays, such as the guinea pig ileum longitudinal muscle/myenteric plexus preparation, were used to assess the antagonist activity of alvimopan.[15][16] In these assays, electrical stimulation of the tissue causes muscle contraction, which can be inhibited by opioid agonists. The ability of an antagonist to reverse this inhibition is a measure of its functional activity. Alvimopan was shown to be a potent antagonist of opioid-induced inhibition of muscle contraction in these preparations.[17][18]

In Vivo Pharmacology: Demonstrating Peripheral Selectivity and Efficacy

Animal models were crucial for demonstrating the in vivo efficacy and peripheral selectivity of alvimopan.

3.3.1. Animal Models of Postoperative Ileus

Rodent models of POI are widely used in preclinical drug development.[9][19] These models typically involve surgical manipulation of the intestine to induce a state of ileus, characterized by delayed gastrointestinal transit.[19][20]

Experimental Protocol: Murine Model of Postoperative Ileus [19]

-

Animal Subjects: Male C57BL/6 mice are commonly used.

-

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.

-

Surgical Procedure: A midline laparotomy is performed, and the small intestine is gently manipulated (e.g., massaged with a cotton swab) for a standardized period.

-

Closure: The abdominal wall and skin are closed in layers.

-

Drug Administration: Alvimopan or a vehicle control is administered orally or subcutaneously at a predetermined time before or after surgery.

-

Gastrointestinal Transit Measurement: At a specified time point post-surgery (e.g., 24 hours), a non-absorbable marker (e.g., FITC-dextran) is administered by oral gavage.

-

Tissue Harvesting: After a set time, the mice are euthanized, and the gastrointestinal tract is carefully dissected and divided into segments (e.g., stomach, small intestine divided into 10 equal parts, cecum, and colon).

-

Quantification: The amount of the fluorescent marker in each segment is measured to determine the geometric center of distribution, which is a measure of gastrointestinal transit.

In these models, alvimopan was shown to reverse the opioid-induced delay in gastrointestinal transit without affecting centrally mediated opioid analgesia.[17][18]

Clinical Development of Alvimopan

The clinical development program for alvimopan was designed to evaluate its efficacy, safety, and pharmacokinetic profile in both healthy volunteers and patients undergoing surgery.

Pharmacokinetics and Metabolism

Alvimopan exhibits low oral bioavailability, estimated to be around 6%, which is a key feature contributing to its peripheral selectivity.[5][21] Following oral administration, alvimopan is minimally absorbed and acts locally within the GI tract.[] It is metabolized by the gut microflora to an active metabolite, which also has µ-opioid receptor antagonist activity.[3][] The parent drug and its metabolite are primarily eliminated in the feces.[3][5]

Table 1: Pharmacokinetic Parameters of Alvimopan

| Parameter | Value | Reference |

| Bioavailability | ~6% | [5][21] |

| Protein Binding (Parent) | 80% | [5][21] |

| Protein Binding (Metabolite) | 94% | [5][21] |

| Time to Peak Plasma Conc. | ~2 hours | [22] |

| Elimination Half-life | 10-17 hours | [5] |

| Primary Route of Elimination | Feces | [5] |

Phase I and II Clinical Trials

Early-phase clinical trials in healthy volunteers and patients with opioid-induced constipation confirmed that alvimopan could reverse the GI effects of opioids without affecting their analgesic properties.[6][23] These studies also helped to establish the optimal dose for further investigation.

Phase III Pivotal Trials

A series of large, randomized, double-blind, placebo-controlled Phase III clinical trials were conducted to evaluate the efficacy and safety of alvimopan for the management of POI in patients undergoing major abdominal surgery, including partial large or small bowel resection.[1][24][25]

4.3.1. Study Design and Endpoints

Patients were typically randomized to receive either alvimopan (6 mg or 12 mg) or placebo orally, with the first dose administered before surgery and subsequent doses given twice daily until hospital discharge or for a maximum of 7 days.[1][25] The primary efficacy endpoint was the time to recovery of GI function, often a composite measure of the time to first bowel movement and the time to tolerance of solid food.[1][6] Secondary endpoints included the time to hospital discharge order written and the incidence of postoperative complications.[1]

4.3.2. Efficacy Results

Across multiple Phase III trials, alvimopan consistently demonstrated a statistically significant acceleration in the recovery of GI function compared to placebo.[1][6][25] Patients treated with alvimopan experienced a faster return of bowel function and were able to tolerate a solid diet sooner.[6][26] This translated into a reduction in the time to hospital discharge.[1][6]

Table 2: Summary of Efficacy Results from a Pivotal Phase III Trial [1]

| Endpoint | Alvimopan 6 mg (n=152) | Alvimopan 12 mg (n=146) | Placebo (n=153) |

| Time to GI Recovery (Hazard Ratio) | 1.45 (p=0.003) | 1.28 (p=0.059) | - |

| Time to Hospital Discharge Order Written (Hazard Ratio) | 1.50 (p<0.001) | - | - |

Hazard ratio > 1 indicates a faster time to the event for the alvimopan group compared to placebo.

Safety and Tolerability

Alvimopan was generally well-tolerated in clinical trials.[1][27] The most common adverse events were gastrointestinal in nature, such as nausea and vomiting, and their incidence was similar to or lower than that observed with placebo.[1] Importantly, there was no evidence that alvimopan reversed the analgesic effects of opioids.[6][27]

Due to a potential risk of myocardial infarction with long-term use observed in a separate study in patients with chronic pain, alvimopan is approved only for short-term, in-hospital use (no more than 15 doses) under a Risk Evaluation and Mitigation Strategy (REMS) program.[5][28]

Regulatory Approval and Clinical Use

Alvimopan was approved by the U.S. Food and Drug Administration (FDA) in May 2008 for accelerating the time to upper and lower gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis.[5][29] The indication was later expanded to include surgeries that include a partial bowel resection with primary anastomosis.[28] It is contraindicated in patients who have taken therapeutic doses of opioids for more than seven consecutive days immediately prior to taking alvimopan.[22][28]

Conclusion

The discovery and development of alvimopan represent a significant advancement in the management of postoperative ileus. By selectively targeting peripheral µ-opioid receptors in the gastrointestinal tract, alvimopan effectively mitigates the constipating effects of opioid analgesics without compromising their central analgesic efficacy. This targeted approach, born from a deep understanding of opioid pharmacology and the pathophysiology of POI, has provided clinicians with a valuable tool to improve postoperative outcomes, accelerate patient recovery, and reduce the economic burden of this common surgical complication.

Visualizations

Figure 1. Mechanism of action of Alvimopan.

Figure 2. Alvimopan drug development workflow.

References

-

Alvimopan - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Entereg (alvimopan) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved January 15, 2026, from [Link]

-

Alvimopan | C25H32N2O4 | CID 5488548 - PubChem. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

- Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus. (2008). P & T : a peer-reviewed journal for formulary management, 33(10), 574–583.

-

Alvimopan: Package Insert / Prescribing Information / MOA - Drugs.com. (2024, February 12). Retrieved January 15, 2026, from [Link]

-

Delaney, C. P., Weese, J. L., Hyman, N. H., Bauer, J., Techner, L., Gabriel, K., Du, W., Schmidt, W. K., & Wallin, B. A. (2005). Phase III trial of alvimopan, a novel, peripherally acting, mu opioid antagonist, for postoperative ileus after major abdominal surgery. Diseases of the Colon and Rectum, 48(6), 1114–1125. [Link]

-

Entereg (alvimopan) FDA Approval History - Drugs.com. (n.d.). Retrieved January 15, 2026, from [Link]

-

Holzer, P., & Schmidt, W. K. (2003). Opioid-induced bowel dysfunction: pathophysiology and potential new therapies. Drugs, 63(7), 649–671. [Link]

-

Postoperative Ileus - StatPearls - NCBI Bookshelf. (2023, July 31). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Alvimopan (Entereg) | Davis's Drug Guide - Nursing Central - Unbound Medicine. (n.d.). Retrieved January 15, 2026, from [Link]

-

Büchler, M. W., Seiler, C. M., Monson, J. R., Flamant, Y., Veenhof, A. A., Wolff, B. G., ... & Alvimopan Postoperative Ileus Study Group. (2008). Clinical trial: alvimopan for the management of post-operative ileus after abdominal surgery: results of an international randomized, double-blind, multicentre, placebo-controlled clinical study. Alimentary pharmacology & therapeutics, 28(3), 312–325. [Link]

- Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection. (2008). P & T : a peer-reviewed journal for formulary management, 33(10), 574–583.

- Büchler, M. W., Seiler, C. M., Monson, J. R., Flamant, Y., Veenhof, A. A., Wolff, B. G., ... & Alvimopan Postoperative Ileus Study Group. (2008). Clinical trial: alvimopan for the management of post-operative ileus after abdominal surgery: results of an international randomized, double-blind, multicentre, placebo-controlled clinical study. Alimentary pharmacology & therapeutics, 28(3), 312–325.

-

Alvimopan as Rescue in Post op Ileus - Full Text View - ClinicalTrials.gov. (n.d.). Retrieved January 15, 2026, from [Link]

-

Sadee, W., & Rosenbaum, J. S. (2011). In vitro opioid receptor assays. Current protocols in pharmacology, Chapter 1, Unit1.4. [Link]

-

Foss, J. F., & Scott, G. (2008). Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials. Journal of clinical pharmacology, 48(11), 1278–1288. [Link]

-

Alvimopan as a Rescue Treatment of Postoperative Ileus | Clinical Research Trial Listing. (n.d.). Retrieved January 15, 2026, from [Link]

-

Postoperative Ileus Murine Model. (2024). Journal of visualized experiments : JoVE, (213), e67189. [Link]

-

FDA OKs Expanded Use of Alvimopan (Entereg) - Medscape. (2013, October 24). Retrieved January 15, 2026, from [Link]

-

Wehner, S., Behrendt, F. F., Lyutenski, S., & Lysson, M. (2007). Novel method for studying postoperative ileus in mice. The Journal of surgical research, 143(1), 101–105. [Link]

- Holzer, P. (2003). Opioid-induced bowel dysfunction. Drugs, 63(7), 649–671.

-

Schwarz, N. T., Kalff, J. C., & Bauer, A. J. (2001). A model to investigate postoperative ileus with strain gauge transducers in awake rats. The Journal of surgical research, 100(1), 35–41. [Link]

-

Drug Criteria & Outcomes: New FDA Approvals |… - Clinician.com. (n.d.). Retrieved January 15, 2026, from [Link]

-

Sharma, A., & Jamal, M. M. (2013). Opioid induced bowel disease: a twenty-first century physicians' dilemma. Current gastroenterology reports, 15(7), 334. [Link]

- Beattie, D. T. (2009). Safety and efficacy update: Alvimopan in postoperative ileus. Therapeutics and clinical risk management, 5, 435–446.

-

Opioid-induced-bowel-dysfunction - Ask this paper | Bohrium. (2003). Retrieved January 15, 2026, from [Link]

- Beattie, D. T. (2009). Safety and efficacy update: alvimopan in postoperative ileus. Therapeutics and clinical risk management, 5, 435–446.

-

Postoperative Ileus: Comparative Pathophysiology and Future Therapies. (2021). Frontiers in veterinary science, 8, 734844. [Link]

-

Li, G., Aschenbach, L. C., Chen, J., Cassidy, M. P., & Stevens, D. L. (2010). Preclinical Disposition (In Vitro) of Novel μ-Opioid Receptor Selective Antagonists. Drug metabolism and disposition: the biological fate of chemicals, 38(6), 960–966. [Link]

- von Stumberg, M., Akinci, E., Ertim, B., & Oetzmann von Sochaczewski, C. (2025).

-

Alvimopan Capsules (Entereg®) | 2008-06-29 | AHC… | Clinician.com. (n.d.). Retrieved January 15, 2026, from [Link]

-

Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2024). ACS chemical neuroscience, 15(1), 14–26. [Link]

-

In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. (2021). International journal of molecular sciences, 22(19), 10729. [Link]

-

Wolff, B. G., Michelassi, F., Gerkin, T. M., Techner, L., Gabriel, K., Du, W., & Wallin, B. A. (2004). Alvimopan, a novel, peripherally acting mu opioid antagonist: results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial of major abdominal surgery and postoperative ileus. Annals of surgery, 240(4), 728–735. [Link]

-

Two phase II clinical trials report benefits with alvimopan in bowel dysfunction. (2005, March 15). BioWorld. Retrieved January 15, 2026, from [Link]

-

Keam, S. J., & Croom, K. F. (2008). Alvimopan. Drugs, 68(13), 1843–1855. [Link]

-

(PDF) Alvimopan for post-operative ileus: What we should know? (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. Phase III trial of alvimopan, a novel, peripherally acting, mu opioid antagonist, for postoperative ileus after major abdominal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Postoperative Ileus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Opioid-induced bowel dysfunction: pathophysiology and potential new therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alvimopan - Wikipedia [en.wikipedia.org]

- 6. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clinician.com [clinician.com]

- 8. Postoperative Ileus: Comparative Pathophysiology and Future Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel method for studying postoperative ileus in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Opioid-Induced Bowel Dysfunction | springermedizin.de [springermedizin.de]

- 11. medkoo.com [medkoo.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Opioid-Induced Bowel Dysfunction: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. researchgate.net [researchgate.net]

- 18. la-press.org [la-press.org]

- 19. Postoperative Ileus Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A model to investigate postoperative ileus with strain gauge transducers in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Alvimopan (Entereg) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 22. reference.medscape.com [reference.medscape.com]

- 23. | BioWorld [bioworld.com]

- 24. Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Alvimopan, a novel, peripherally acting mu opioid antagonist: results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial of major abdominal surgery and postoperative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Alvimopan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. medscape.com [medscape.com]

- 29. drugs.com [drugs.com]

A Technical Guide to the Pharmacological Profile of Deuterated Alvimopan: A Prospective Analysis

This document provides a comprehensive technical guide on the prospective pharmacological profile of a deuterated analog of Alvimopan. It is intended for researchers, scientists, and drug development professionals. This guide synthesizes the known pharmacology of Alvimopan with the established principles of deuterium-enabled pharmaceuticals to outline a strategic approach for the development and characterization of a next-generation peripherally acting mu-opioid receptor antagonist.

Executive Summary: The Rationale for a Deuterated Alvimopan

Alvimopan is a peripherally acting mu-opioid receptor antagonist approved for the management of postoperative ileus (POI).[1][2][3] Its clinical utility stems from its ability to block the constipating effects of opioids on the gastrointestinal (GI) tract without reversing their central analgesic effects.[4] This peripheral selectivity is attributed to its poor ability to cross the blood-brain barrier.[1] Alvimopan is primarily metabolized by the gut microflora to an active metabolite, and this metabolic pathway influences its pharmacokinetic profile and overall therapeutic effect.[1][3][5]

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, at specific metabolically labile positions within a drug molecule can significantly alter its pharmacokinetic properties.[][7][8] This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes compared to the native carbon-hydrogen (C-H) bond.[9][10][11] By retarding the rate of metabolism, deuteration can lead to improved metabolic stability, increased systemic exposure, a longer half-life, and potentially a more consistent therapeutic effect with reduced dosing frequency.[][11][12]

This guide proposes a framework for the design and pharmacological evaluation of a deuterated Alvimopan analog. We will explore the potential benefits of this modification and outline the necessary in vitro and in vivo studies to characterize its complete pharmacological profile.

Alvimopan: Mechanism of Action and Metabolic Pathway

Mu-Opioid Receptor Antagonism

Alvimopan functions as a competitive antagonist at the mu-opioid receptor (MOR), with a high binding affinity (Ki of 0.2 ng/mL).[1][13] In the GI tract, opioid analgesics activate MORs, leading to a decrease in motility and contributing to postoperative ileus. Alvimopan competitively binds to these receptors in the gut, antagonizing the effects of opioids and accelerating the recovery of GI function.[4]

The signaling pathway of the mu-opioid receptor is depicted below. Alvimopan acts by blocking the initial binding of opioid agonists to the receptor.

Caption: Alvimopan competitively antagonizes the mu-opioid receptor in the GI tract.

Metabolism by Gut Microflora

Alvimopan does not undergo significant hepatic metabolism and is not a substrate for cytochrome P450 (CYP) enzymes.[1][4] Instead, its primary metabolic transformation is hydrolysis of the amide bond, carried out by the intestinal microflora, to form an active metabolite.[1][3][][5]

While the exact enzymes from the gut microbiota are not fully elucidated, this hydrolytic cleavage is a critical step in the drug's disposition. Slowing this conversion through deuteration could potentially increase the residency time and local concentration of the parent drug in the GI tract, enhancing its therapeutic effect.

Prospective Pharmacological Profile of Deuterated Alvimopan

The central hypothesis is that deuteration at or near the site of amide hydrolysis will slow the rate of metabolic conversion, leading to a superior pharmacokinetic and pharmacodynamic profile.

In Vitro Characterization

The first step is to ensure that deuteration does not negatively impact the drug's affinity for the target receptor. A competitive radioligand binding assay will be performed to determine the binding affinity (Ki) of deuterated Alvimopan for the human mu-opioid receptor.

Table 1: Projected In Vitro Receptor Binding Affinity

| Compound | Receptor | Ki (nM) - Projected |

| Alvimopan | Human Mu-Opioid | ~0.47 |

| Deuterated Alvimopan | Human Mu-Opioid | ~0.45 - 0.55 |

Note: The Ki for Alvimopan is approximately 0.47 nM (based on a MW of 424.54 g/mol and a Ki of 0.2 ng/mL).[1] It is hypothesized that deuteration will not significantly alter binding affinity.

Experimental Protocol: Mu-Opioid Receptor Competitive Binding Assay

-

Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the recombinant human mu-opioid receptor.

-

Radioligand: [³H]-DAMGO, a selective mu-opioid agonist, used at a concentration near its Kd (~0.5 nM).[15]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[15]

-

Procedure: a. In a 96-well plate, combine hMOR cell membranes, [³H]-DAMGO, and varying concentrations of the test compound (Alvimopan or deuterated Alvimopan). b. For total binding, no test compound is added. For non-specific binding, a high concentration of naloxone (10 µM) is used.[15] c. Incubate at room temperature for 120 minutes to reach equilibrium.[15] d. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash filters with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate IC50 values from concentration-response curves and convert to Ki values using the Cheng-Prusoff equation.

This assay is critical to test the hypothesis that deuteration improves metabolic stability. The rate of disappearance of the parent compound will be measured in the presence of a pooled human fecal slurry, which serves as an in vitro model for the gut microbiome.

Table 2: Projected In Vitro Metabolic Stability

| Compound | In Vitro System | Half-life (t½, hours) - Projected |

| Alvimopan | Human Fecal Slurry (anaerobic) | 4 |

| Deuterated Alvimopan | Human Fecal Slurry (anaerobic) | 10 |

Experimental Protocol: Metabolic Stability in Human Fecal Slurry

-

Preparation: Obtain fresh fecal samples from healthy human donors (pooled). Prepare a 10% (w/v) slurry in an anaerobic buffer.

-

Incubation: a. Pre-warm the fecal slurry to 37°C in an anaerobic chamber. b. Add Alvimopan or deuterated Alvimopan to the slurry at a final concentration of 1 µM. c. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot of the reaction mixture.

-

Sample Processing: Immediately quench the reaction by adding ice-cold acetonitrile to precipitate proteins and bacteria. Centrifuge to pellet solids.

-

Analysis: Analyze the supernatant for the concentration of the parent drug using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Plot the natural log of the remaining parent drug concentration versus time. The slope of the linear regression will be used to calculate the in vitro half-life.

Caption: Workflow for assessing metabolic stability in human fecal slurry.

In Vivo Characterization

Following oral administration in a rodent model, the pharmacokinetic profile of deuterated Alvimopan will be compared to the parent drug. The expected outcome is an increase in systemic exposure (AUC) and a prolonged half-life.

Table 3: Projected Pharmacokinetic Parameters (Oral Dosing in Rats)

| Parameter | Alvimopan (Projected) | Deuterated Alvimopan (Projected) |

| Tmax (hr) | ~2.0 | ~2.0 - 3.0 |

| Cmax (ng/mL) | 15 | 25 |

| AUC (ng·hr/mL) | 150 | 300 |

| t½ (hr) | 12 | 20 |

Note: Projections are based on the expected reduction in metabolic clearance due to the kinetic isotope effect.

The efficacy of deuterated Alvimopan will be evaluated in a murine model of postoperative ileus. The primary endpoint will be the measurement of gastrointestinal transit time.[16][17]

Experimental Protocol: Murine Model of Postoperative Ileus

-

Animal Model: Male C57BL/6 mice.

-

Induction of POI: Anesthetize mice. Perform a laparotomy and gently manipulate the small intestine for a standardized period to induce an inflammatory response that causes ileus.[16][18] Suture the abdominal wall.

-

Drug Administration: Administer Alvimopan, deuterated Alvimopan, or vehicle (control) orally at a clinically relevant dose prior to the surgical procedure.

-

Measurement of GI Transit: 24 hours post-surgery, administer a non-absorbable colored marker (e.g., charcoal meal or FITC-dextran) via oral gavage.[16]

-

Endpoint: After a set time (e.g., 90 minutes), euthanize the animals and harvest the entire GI tract. Measure the distance traveled by the marker relative to the total length of the small intestine.

-

Data Analysis: Compare the percent of intestinal transit between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA).

Caption: Workflow for the in vivo postoperative ileus efficacy model.

Conclusion and Future Directions

The application of deuteration technology to Alvimopan presents a compelling strategy for developing an improved therapeutic for postoperative ileus. By selectively slowing the rate of metabolism by the gut microflora, a deuterated analog has the potential to exhibit enhanced pharmacokinetic properties, leading to greater systemic exposure and a longer duration of action. The proposed in vitro and in vivo studies provide a robust framework for validating this hypothesis. Successful characterization of a deuterated Alvimopan with a superior pharmacological profile could translate into significant clinical benefits, including a more convenient dosing regimen and improved patient outcomes. The "deuterium switch" is a recognized strategy that can leverage existing knowledge of the parent drug to potentially streamline the development and regulatory process.[19][20]

References

-

Alvimopan - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Entereg (alvimopan) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved January 15, 2026, from [Link]

-

Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection. (2008). P & T : a peer-reviewed journal for formulary management, 33(10), 584–599. Retrieved from [Link]

-

Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus. (2008). Reviews in gastroenterological disorders, 8(1), 26–33. Retrieved from [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 596, 217–238. [Link]. Retrieved from [Link]

-

Dowling, T. C., et al. (2008). Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials. Clinical pharmacology and therapeutics, 83(5), 770–776. [Link]. Retrieved from [Link]

-

Alvimopan | C25H32N2O4 | CID 5488548. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Alvimopan (Entereg) | Davis's Drug Guide. (n.d.). Nursing Central - Unbound Medicine. Retrieved January 15, 2026, from [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 596, 217–238. [Link]. Retrieved from [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of medicinal chemistry, 57(9), 3595–3611. [Link]. Retrieved from [Link]

-

Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature reviews. Drug discovery, 18(10), 793–810. [Link]. Retrieved from [Link]

-

Deuterated Drug Molecules: Perfecting the Gamechanger. (2021, December 1). Neuland Labs. Retrieved January 15, 2026, from [Link]

-

Regulatory Considerations for Deuterated Products. (n.d.). Salamandra. Retrieved January 15, 2026, from [Link]

-

Deuterated Drugs Future Potential. (2025, May 20). Clearsynth Discovery. Retrieved January 15, 2026, from [Link]

-

From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. (n.d.). Retrieved January 15, 2026, from [Link]

-

Postoperative Ileus Murine Model. (2024, July 12). Journal of visualized experiments : JoVE, (209). [Link]. Retrieved from [Link]

-

In vitro opioid receptor assays. (2001). Current protocols in pharmacology, Chapter 4, Unit4.8. [Link]. Retrieved from [Link]

-

Schwarz, N. T., et al. (2001). A model to investigate postoperative ileus with strain gauge transducers in awake rats. The Journal of surgical research, 100(1), 104–111. [Link]. Retrieved from [Link]

-

A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. (1990). Molecular pharmacology, 37(6), 887–897. Retrieved from [Link]

-

Novel method for studying postoperative ileus in mice. (2025, August 10). Retrieved from [Link]

-

The principle of the delta opioid receptor – ligand binding assay... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Lin, S., et al. (2021). Experimental postoperative ileus: is Th2 immune response involved?. Annals of translational medicine, 9(10), 875. [Link]. Retrieved from [Link]

-

Molecular and cellular mechanisms underlying postoperative paralytic ileus by various immune cell types. (2022, August 3). Frontiers in immunology, 13, 959374. [Link]. Retrieved from [Link]

Sources

- 1. Alvimopan - Wikipedia [en.wikipedia.org]

- 2. reference.medscape.com [reference.medscape.com]

- 3. Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alvimopan (Entereg) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 12. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 13. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Postoperative Ileus Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A model to investigate postoperative ileus with strain gauge transducers in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. salamandra.net [salamandra.net]

- 20. isotope.com [isotope.com]

In Vitro Binding Affinity of Alvimopan-d5 to Opioid Receptors: A Technical Guide

Introduction: The Significance of Peripheral Opioid Receptor Antagonism and the Role of Isotopic Labeling

Alvimopan is a peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus, without compromising centrally mediated pain relief.[1][2][3][][5] Its mechanism of action relies on its high affinity and selectivity for the mu-opioid receptor (MOR) within the gastrointestinal tract.[1][2][][6] Due to its physicochemical properties, including a moderately large molecular weight and low lipophilicity, Alvimopan has limited ability to cross the blood-brain barrier.[2][]

The introduction of isotopically labeled compounds, such as Alvimopan-d5, is a common practice in drug discovery and development.[7][8][9] Deuterium (d), a stable isotope of hydrogen, is incorporated into the molecule. This substitution, known as deuteration, can alter the metabolic profile of a drug due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon, slowing down metabolic processes that involve C-H bond cleavage.[7][9][10] For the purposes of in vitro receptor binding assays, the deuterated analog, Alvimopan-d5, is often used as an internal standard for quantification of the parent drug by mass spectrometry.[11] Critically, this subtle change in mass is not expected to significantly alter the fundamental binding affinity of the molecule to its receptor target. Therefore, the in vitro binding profile of Alvimopan-d5 is anticipated to be virtually identical to that of Alvimopan.

This technical guide provides an in-depth exploration of the in vitro binding affinity of Alvimopan-d5 to the three primary opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). We will delve into the theoretical underpinnings of radioligand binding assays, provide a detailed experimental protocol for the determination of the inhibition constant (Ki), and present the expected binding affinity data.

Pillar 1: Expertise & Experience - The Rationale Behind Experimental Design in Receptor Binding Assays

The cornerstone of characterizing a ligand-receptor interaction is the in vitro binding assay. The choice of a competitive radioligand binding assay is predicated on its robustness, sensitivity, and ability to provide quantitative measures of binding affinity.

Why Radioligand Binding?

Radioligand binding assays are considered a gold standard for quantifying the affinity of a compound for a specific receptor.[12] This technique allows for the direct measurement of the interaction between a radiolabeled ligand and a receptor. By introducing a competitive, non-radiolabeled ligand (in this case, Alvimopan-d5), we can determine its affinity by measuring its ability to displace the radioligand.

The Principle of Competitive Binding

In a competitive binding assay, a fixed concentration of a radioligand with known high affinity and specificity for the target receptor is incubated with the receptor source (e.g., cell membranes expressing the opioid receptor subtype). Increasing concentrations of the unlabeled test compound (Alvimopan-d5) are then added. The test compound competes with the radioligand for the same binding site on the receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value is then used to calculate the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.

Pillar 2: Trustworthiness - A Self-Validating Protocol for Determining Opioid Receptor Affinity

The following protocol is designed to be a self-validating system, incorporating controls and measures to ensure the accuracy and reproducibility of the results.

Experimental Protocol: Competitive Radioligand Binding Assay for Alvimopan-d5

Objective: To determine the in vitro binding affinity (Ki) of Alvimopan-d5 for human mu, delta, and kappa opioid receptors.

Materials:

-

Receptor Source: Commercially available cell membranes from CHO-K1 or HEK-293 cells stably expressing the recombinant human mu, delta, or kappa opioid receptor.

-

Radioligands:

-

For mu-opioid receptor: [³H]-DAMGO (a selective MOR agonist).

-

For delta-opioid receptor: [³H]-Naltrindole (a selective DOR antagonist).

-

For kappa-opioid receptor: [³H]-U69,593 (a selective KOR agonist).

-

-

Test Compound: Alvimopan-d5, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for each receptor subtype (e.g., Naloxone for MOR, Naltrindole for DOR, and U-50,488 for KOR).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Filtration apparatus (cell harvester).

-

Liquid scintillation counter.

Workflow Diagram:

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

-

Preparation:

-

Prepare serial dilutions of Alvimopan-d5 in the binding buffer.

-

Dilute the receptor membranes in ice-cold binding buffer to a final concentration that ensures less than 10% of the added radioligand is bound.[13]

-

Prepare the radioligand solution in the binding buffer at a concentration close to its Kd (dissociation constant).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add binding buffer, radioligand solution, and the diluted receptor membrane suspension.

-

Non-specific Binding (NSB): Add the non-specific binding control, radioligand solution, and the diluted receptor membrane suspension.

-

Competition Binding: Add the Alvimopan-d5 dilutions, radioligand solution, and the diluted receptor membrane suspension.

-

-

Incubation:

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the Alvimopan-d5 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Pillar 3: Authoritative Grounding & Comprehensive References - Interpreting the Binding Affinity Data

The binding affinity of Alvimopan for the three main opioid receptor subtypes has been well-characterized. As Alvimopan-d5 is primarily used as an internal standard, its binding affinity is expected to mirror that of the parent compound.

Quantitative Data Summary

| Receptor Subtype | Ligand | Binding Affinity (Ki) |

| Mu (µ) | Alvimopan | 0.4 - 0.77 nM |

| Alvimopan-d5 | Expected to be similar to Alvimopan | |

| Delta (δ) | Alvimopan | 4.4 - 12 nM |

| Alvimopan-d5 | Expected to be similar to Alvimopan | |

| Kappa (κ) | Alvimopan | 40 - 100 nM |

| Alvimopan-d5 | Expected to be similar to Alvimopan |

Note: The range of Ki values reflects data from multiple studies.[11][14][15]

The data clearly demonstrates that Alvimopan possesses a high affinity and selectivity for the mu-opioid receptor over the delta and kappa subtypes.[2][14][15][16] This selectivity is a key pharmacological feature that contributes to its clinical efficacy in targeting opioid-induced gastrointestinal dysfunction. The slow dissociation rate of alvimopan from the mu-opioid receptor may also contribute to its long duration of action.[17]

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades that lead to a physiological response. As an antagonist, Alvimopan binds to the receptor but does not activate these downstream signaling pathways, thereby blocking the effects of opioid agonists.

Caption: Opioid receptor signaling and the antagonistic action of Alvimopan.

Conclusion

This technical guide has provided a comprehensive overview of the in vitro binding affinity of Alvimopan-d5 to opioid receptors. By understanding the principles of competitive radioligand binding assays and adhering to a robust experimental protocol, researchers can accurately determine the binding characteristics of novel compounds. The high affinity and selectivity of Alvimopan for the mu-opioid receptor, a characteristic expected to be mirrored by its deuterated analog, underpins its therapeutic utility as a peripherally acting opioid antagonist. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals in the field of opioid pharmacology.

References

-

Alvimopan - Wikipedia. (n.d.). Retrieved from [Link]

-

Leslie, J. B. (2008). Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus. P & T : a peer-reviewed journal for formulary management, 33(9), 502–510. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Alvimopan. In PubChem Compound Summary. Retrieved from [Link]

- Kraft, M. (2005). Alvimopan: A peripherally selective opioid mu receptor antagonist. Formulary, 40, 176-183.

-

Beattie, D. T., Cheruvu, M., Mai, N., O'Keefe, M., Johnson-Rabidoux, S., Peterson, C., Kaufman, E., & Vickery, R. (2007). The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone. Naunyn-Schmiedeberg's archives of pharmacology, 375(3), 205–220. Retrieved from [Link]

-

Wolff, B. G., Michelassi, F., Gerkin, T. M., Techner, L., Gabriel, K., Du, W., & Wallin, B. A. (2004). Alvimopan, a novel, peripherally acting mu opioid antagonist: results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial of major abdominal surgery and postoperative ileus. Annals of surgery, 240(4), 728–735. Retrieved from [Link]

-

Managed Healthcare Executive. (2008). Alvimopan (Entereg): Peripherally acting mu-opioid receptor antagonist approved to accelerate the time to upper and lower GI recovery after bowel surgery. Retrieved from [Link]

- Kraft, M. D. (2008). Alvimopan: a peripheral acting µ-opioid-receptor antagonist used for the treatment of postoperative ileus. Expert Opinion on Pharmacotherapy, 9(10), 1737-1742.

-

Medscape. (n.d.). Entereg (alvimopan) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

-

Neary, P., & Delaney, C. P. (2005). Alvimopan: a peripherally acting mu-opioid receptor antagonist. Expert opinion on investigational drugs, 14(7), 893–900. Retrieved from [Link]

- Adolor Corporation. (2008). Entereg (alvimopan)

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in molecular biology (Clifton, N.J.), 1335, 241–249.

-

BioGRID. (n.d.). Alvimopan. Retrieved from [Link]

-

An, R., & Pasternak, G. W. (2006). [3H]Alvimopan binding to the micro opioid receptor: comparative binding kinetics of opioid antagonists. European journal of pharmacology, 534(1-3), 209–212. Retrieved from [Link]

- Chu, U. B., & Kulanthaivel, P. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.25.1–1.25.12.

- Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in molecular biology (Clifton, N.J.), 1335, 241–249.

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]